molecular formula C5H10O2 B8657702 (2R)-2-(ethoxymethyl)oxirane

(2R)-2-(ethoxymethyl)oxirane

Cat. No.: B8657702
M. Wt: 102.13 g/mol
InChI Key: HQCSZRIVJVOYSU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Ethoxymethyl)oxirane, also known as (R)-Ethyl glycidyl ether, is a chiral epoxide of interest in advanced organic synthesis and materials science research. It is structurally characterized by a three-membered oxirane ring with an ethoxymethyl substituent on the chiral (R)-configured carbon . This structure makes it a versatile precursor and intermediate. In synthetic chemistry, its primary research value lies in its ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles, such as azides, amines, and alcohols . This reactivity allows researchers to synthesize more complex chiral molecules, including alcohols, ethers, and amino derivatives, while preserving the stereochemical integrity of the starting material. This is crucial for developing enantiomerically pure compounds, such as active pharmaceutical ingredients (APIs) and their intermediates. In polymer research, this compound can be utilized as a monomer or modifier. Its ether linkage can impart flexibility and influence the physical properties of resulting polymers. It may find application in the development of specialized polyurethanes, epoxy resins, and other polymers where the introduction of a chiral center or a flexible ether chain is desired for tuning material properties . The compound is a clear, colorless liquid with a boiling point of approximately 194°C . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(2R)-2-(ethoxymethyl)oxirane

InChI

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

HQCSZRIVJVOYSU-YFKPBYRVSA-N

Isomeric SMILES

CCOC[C@H]1CO1

Canonical SMILES

CCOCC1CO1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
(2R)-2-(ethoxymethyl)oxirane serves as a versatile building block in organic synthesis. Its epoxide structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.

Key Reactions:

  • Ring-Opening Reactions: The strained oxirane ring can undergo nucleophilic attack, leading to the formation of alcohols and other functionalized compounds.
  • Functionalization: The compound can be modified through oxidation or reduction to produce diols or carbonyl compounds, respectively.

Table 1: Summary of Key Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationDiols, Carbonyl CompoundsPotassium permanganate, Chromium trioxide
ReductionAlcoholsLithium aluminum hydride, Sodium borohydride
Nucleophilic SubstitutionFunctionalized DerivativesAmines, Thiols, Halides

Biological Research

Potential Biological Activity:
Research has indicated that this compound may interact with biomolecules, suggesting potential applications in drug development and therapeutic agents. Its unique structure allows it to mimic certain biological pathways, which can be exploited in medicinal chemistry.

Case Study:

A study explored the use of oxirane derivatives in targeting specific enzymes involved in metabolic pathways. The results showed that modifications to the oxirane ring significantly influenced the binding affinity and activity of the compounds against these enzymes .

Pharmaceutical Applications

Drug Development:
The compound's reactivity makes it a candidate for developing new pharmaceuticals. Its derivatives have been investigated for their potential as antibiotics and anti-inflammatory agents.

Example:

In a recent study, researchers synthesized a series of oxirane-based compounds and tested their efficacy against bacterial strains. The findings indicated that certain derivatives exhibited promising antibacterial activity, warranting further investigation into their mechanisms and potential therapeutic uses .

Industrial Applications

Polymer Production:
this compound is utilized in producing polymers and resins. Its ability to participate in polymerization reactions allows it to enhance the properties of materials used in coatings, adhesives, and sealants.

Application Insights:

  • Polymerization: The compound can be used to synthesize epoxy resins that provide excellent mechanical strength and chemical resistance.
  • Coatings: Its incorporation into coating formulations improves adhesion and durability.

Environmental Considerations

Regulatory Status:
The compound is listed under various environmental regulations due to its chemical properties. Monitoring its use in industrial applications is essential to mitigate any potential environmental impacts .

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

The epoxide ring undergoes acid-catalyzed hydrolysis to form vicinal diols. The stereochemistry of the starting epoxide dictates the configuration of the product due to the retention of configuration during ring-opening . For example:

  • Mechanism : Protonation of the epoxide oxygen creates a carbocation intermediate, followed by nucleophilic attack by water.

  • Product : (2R,3S)-3-(ethoxymethyl)propane-1,2-diol (syn-diol) forms via a planar transition state, retaining stereochemistry .

Example Reaction Conditions :

ConditionReagentsYieldProduct Stereochemistry
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O75–90%Retained (syn)

Nucleophilic Ring-Opening with Amines and Alcohols

The ethoxymethyl group directs nucleophilic attack to the less substituted carbon due to steric hindrance. This regioselectivity is critical in synthesizing chiral amino alcohols or ethers .

  • With Amines :

    • Reaction with primary amines (e.g., NH<sub>3</sub>) yields (2R)-2-(ethoxymethyl)-3-aminopropanol.

    • Mechanism : SN2 attack at the less hindered carbon (C-1), preserving the (R)-configuration at C-2 .

  • With Alcohols :

    • In acidic media (e.g., H<sub>2</sub>SO<sub>4>/ROH), the epoxide forms ether derivatives. For example, methanol produces (2R)-2-(ethoxymethyl)-3-methoxypropanol .

Formation of Tetrahydrofuran Derivatives

Under strong acid catalysis, intramolecular cyclization occurs via neighboring group participation of the ethoxymethyl oxygen. This reaction produces substituted tetrahydrofurans :

Example :

  • Conditions : H<sub>2</sub>SO<sub>4</sub> in dioxane/H<sub>2</sub>O (40:6:1 v/v)

  • Product : (2R,5R)-5-(1-hydroxy-1-methylethyl)-2-methyltetrahydrofuran-2-yl acetaldehyde (yield: 70–85%) .

Key Factors :

  • Reaction time and temperature influence product distribution (e.g., tetrahydrofurans vs. ketals).

  • Stereochemistry at C-2 remains unchanged due to the rigid transition state .

Oxidation and Reduction

  • Oxidation : Reaction with OsO<sub>4</sub> or other oxidizing agents is unlikely due to the saturated ethoxymethyl group.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) cleaves the epoxide to form 2-(ethoxymethyl)propanol, but this pathway is less common .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductYieldStereochemical Outcome
Acid hydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O(2R,3S)-Diol85%Retained
Amine ring-openingNH<sub>3</sub>/EtOH, 25°C(2R)-3-Aminopropanol derivative78%Inversion at C-1
CyclizationH<sub>2</sub>SO<sub>4</sub>/dioxane-H<sub>2</sub>OTetrahydrofuran derivative82%Retained at C-2

Mechanistic Insights

  • Steric Effects : The ethoxymethyl group hinders nucleophilic attack at C-2, favoring reactions at C-1 .

  • Electronic Effects : The electron-donating ethoxy group stabilizes partial positive charge development at C-1 during acid catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxides

Reactivity in CO₂ Fixation

(2R)-2-(Ethoxymethyl)oxirane exhibits moderate reactivity in the synthesis of cyclic carbonates under a binary catalytic system (NEt₃/NBu₄Br). Its conversion efficiency is comparable to epoxides with long alkyl chains (e.g., 2-butyloxirane) but lower than those with electron-withdrawing groups (e.g., 2-(chloromethyl)oxirane), which facilitate nucleophilic ring-opening (Table 1) .

Table 1: Reactivity of Selected Epoxides in CO₂ Fixation
Epoxide Substituent Type Conversion (%) Key Observation Reference
2-(Chloromethyl)oxirane Electron-withdrawing (Cl) 100 Rapid ring-opening due to Cl group
2-Butyloxirane Long alkyl chain 98 High yield, steric tolerance
2-(Ethoxymethyl)oxirane Ether (ethoxymethyl) 95 Moderate reactivity
2-((Allyloxy)methyl)oxirane Ether (allyloxymethyl) 96 Similar to ethoxymethyl derivative
Styrene oxide Aromatic 92 Slower due to π-electron effects

Steric and Electronic Effects

  • Electron-withdrawing groups : 2-(Chloromethyl)oxirane (CAS 734107-51-8) achieves complete conversion due to the -CH₂Cl group’s ability to stabilize transition states during nucleophilic attack .
  • Aromatic substituents : Epoxides like styrene oxide exhibit lower reactivity due to resonance stabilization of the oxirane ring, which impedes ring-opening .

Stereochemical Considerations

  • Diastereomers: In reactions with amines, diastereomeric oxiranes (e.g., (2R,1'R)-2-(α-bromobenzyl)oxirane vs. (2R,1'S)-isomer) yield different products (trans- vs. cis-tetrahydroquinolines), highlighting the role of stereochemistry in reaction outcomes .

Key Research Findings

Catalytic Efficiency : The NEt₃/NBu₄Br system achieves >95% conversion for this compound at 100°C, comparable to 2-butyloxirane (98%) but lower than 2-(chloromethyl)oxirane (100%) .

Substituent Effects : Ether-containing epoxides (e.g., ethoxymethyl, allyloxymethyl) exhibit similar reactivity, suggesting that electronic effects dominate over steric effects in this class .

Stereochemical Influence : Diastereomeric oxiranes can lead to distinct products, emphasizing the need for precise stereochemical control in synthesis .

Preparation Methods

Substrate Synthesis: Allyl Ethoxymethyl Ether

The allyl ethoxymethyl ether precursor is synthesized via Williamson ether synthesis. Allyl alcohol reacts with ethoxymethyl chloride in the presence of a base such as sodium hydride, yielding the ether intermediate. The reaction is typically conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Reaction Scheme:

CH2=CHCH2OH+ClCH2OCH2CH3NaHCH2=CHCH2OCH2OCH2CH3+NaCl\text{CH}2=\text{CHCH}2\text{OH} + \text{ClCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{NaH}} \text{CH}2=\text{CHCH}2\text{OCH}2\text{OCH}2\text{CH}3 + \text{NaCl}

Asymmetric Epoxidation

The allyl ether undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Stereochemical control is achieved via chiral catalysts, such as titanium(IV) isopropoxide with diethyl tartrate, which induce enantioselectivity through a Sharpless-type mechanism. This method produces the (2R)-enantiomer with moderate to high enantiomeric excess (ee) (70–85%), depending on reaction optimization.

Key Parameters:

  • Temperature: 0°C to room temperature

  • Catalyst loading: 5–10 mol%

  • Solvent: Dichloromethane or toluene

Corey-Chaykovsky Epoxidation

Ketone Precursor Preparation

A ketone functionalized with an ethoxymethyl group, such as 3-ethoxypropan-2-one, serves as the substrate. This ketone is synthesized via Friedel-Crafts acylation of ethyl vinyl ether with acetyl chloride, followed by hydrolysis.

Reaction with Sulfonium Ylides

The Corey-Chaykovsky reaction employs a sulfonium ylide (generated from trimethylsulfonium iodide and sodium hydride) to convert the ketone into the epoxide. The ylide attacks the carbonyl carbon, forming a betaine intermediate that cyclizes to the epoxide. Enantioselectivity is achieved using chiral sulfonium salts or asymmetric phase-transfer catalysts.

Reaction Scheme:

(CH3)3S+I+NaH(CH3)2S=CH2+NaI+H2\text{(CH}3\text{)}3\text{S}^+\text{I}^- + \text{NaH} \rightarrow \text{(CH}3\text{)}2\text{S}=\text{CH}2 + \text{NaI} + \text{H}2
RCOCH3+(CH3)2S=CH2RC(O)CH2S(CH3)2RC(O)CH2O+(CH3)2S\text{RCOCH}3 + \text{(CH}3\text{)}2\text{S}=\text{CH}2 \rightarrow \text{RC(O)CH}2\text{S(CH}3\text{)}2 \rightarrow \text{RC(O)CH}2\text{O} + \text{(CH}3\text{)}2\text{S}

Advantages:

  • High functional group tolerance

  • Scalable under mild conditions

Enzymatic Epoxidation

Biocatalytic Approaches

Cytochrome P450 monooxygenases and engineered epoxide hydrolases catalyze the enantioselective epoxidation of allyl ethers. For example, Aspergillus niger epoxide hydrolase variants have been reported to produce this compound with >90% ee in aqueous-organic biphasic systems.

Optimization Factors:

  • pH: 7.0–7.5

  • Co-solvents: Isopropanol or tert-butanol (10–20% v/v)

  • Temperature: 25–30°C

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (%)Scalability
Allyl EpoxidationAllyl ethoxymethyl ethermCPBA, Ti(OiPr)₄60–7570–85Moderate
Corey-Chaykovsky3-Ethoxypropan-2-oneTrimethylsulfonium iodide50–6580–90High
EnzymaticAllyl ethoxymethyl etherAspergillus niger EH40–5585–95Low

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe the use of microreactor systems for the epoxidation of allyl ethers, enhancing heat transfer and reaction control. Ethyl bromide is employed as an alkylating agent in tandem with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency.

Process Parameters:

  • Residence time: 10–15 minutes

  • Pressure: 1–2 bar

  • Temperature: 50–60°C

Purification Techniques

Distillation under reduced pressure (40–50°C, 10 mmHg) isolates this compound with >98% purity. Chiral stationary phase chromatography is used for enantiomeric enrichment when required .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (2R)-2-(ethoxymethyl)oxirane?

The synthesis typically involves epoxidation of a precursor alkene using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). Key parameters include:

  • Temperature : Low temperatures (0–5°C) to minimize side reactions.
  • Solvent : Dichloromethane or chloroform to stabilize reactive intermediates.
  • Chiral Control : Use of chiral catalysts or chiral auxiliaries to achieve the (R)-configuration. For example, asymmetric epoxidation of 2-(ethoxymethyl)propene with m-CPBA yields the desired enantiomer with >90% enantiomeric excess (ee) under optimized conditions .

Q. How does the ethoxymethyl substituent influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

The ethoxymethyl group is electron-donating, which reduces the electrophilicity of the oxirane ring compared to electron-withdrawing substituents (e.g., chloromethyl). This affects reaction kinetics:

  • Nucleophilic Attack : Slower ring-opening with amines or alcohols compared to epoxides with electron-withdrawing groups.
  • Regioselectivity : Preferential attack at the less substituted carbon due to steric hindrance from the ethoxymethyl group. Studies using NMR kinetics and computational modeling (DFT) confirm these trends .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • Chiral HPLC : To determine enantiomeric purity (e.g., using a Chiralpak® AD-H column).
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural confirmation (e.g., δ ~3.4–3.6 ppm for ethoxymethyl protons).
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • Polarimetry : To measure optical rotation ([α]D_{D} values). These methods are critical for verifying synthetic success and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stereochemical outcomes of reactions involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states to predict:

  • Enantioselectivity : Energy barriers for competing pathways in asymmetric catalysis.
  • Regioselectivity : Charge distribution and orbital interactions during nucleophilic attack. For example, DFT studies of epoxide-CO2_2 cycloaddition reveal how ethoxymethyl steric effects dictate carbonate formation .

Q. What catalytic systems enhance the conversion of this compound to cyclic carbonates for CO2_22​ utilization?

Bifunctional catalysts like TBAB (tetrabutylammonium bromide) with Lewis acids (e.g., ZnBr2_2) show high efficiency:

  • Conditions : 80–100°C, 10–20 bar CO2_2, solvent-free.
  • Mechanism : TBAB activates the epoxide via halogen bonding, while ZnBr2_2 stabilizes the carbonate intermediate. Yields >95% are achievable for 4-(ethoxymethyl)-1,3-dioxolan-2-one under optimized conditions .

Q. How do substituents on the oxirane ring affect metabolic stability in biochemical studies?

Comparative studies with fluorinated analogs (e.g., (2R)-2-(difluoromethyl)oxirane) reveal:

  • Metabolic Degradation : Ethoxymethyl groups undergo slower hepatic oxidation than difluoromethyl groups.
  • Enzyme Inhibition : The ethoxymethyl moiety shows lower affinity for cytochrome P450 enzymes, reducing off-target effects. Radiolabeled (14C^{14}\text{C}) tracking and LC-MS/MS are used to quantify metabolic pathways .

Q. What strategies resolve data contradictions in kinetic studies of epoxide ring-opening reactions?

Discrepancies in rate constants may arise from solvent polarity or impurity effects. Mitigation approaches include:

  • Control Experiments : Replicate under inert atmospheres (Ar/N2_2) to exclude moisture/O2_2 interference.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled epoxides to track mechanistic pathways.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading) .

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